5-Nitropyrimidine-2,4,6-triol
Description
Contextual Significance of Pyrimidine (B1678525) Derivatives in Heterocyclic Chemistry
Pyrimidine derivatives are of fundamental importance in chemistry and biology. The pyrimidine ring is a core component of the nucleobases cytosine, thymine, and uracil, which are essential building blocks of the nucleic acids, DNA and RNA. sigmaaldrich.comscbt.com This central role in the chemistry of life has made pyrimidine and its derivatives a major focus of research for over a century.
The versatility of the pyrimidine scaffold has been extensively exploited in medicinal chemistry. scbt.comnih.gov The ability to modify the pyrimidine ring at various positions allows for the fine-tuning of a molecule's biological activity, leading to the development of a wide array of therapeutic agents. researchgate.netnih.gov Pyrimidine derivatives are found in a broad spectrum of drugs, including antiviral, anticancer, antibacterial, and anti-inflammatory agents. nih.govnih.gov Their mechanism of action often involves mimicking natural pyrimidines to interfere with the synthesis of nucleic acids in pathogens or cancer cells, or by interacting with specific enzymes and receptors. ontosight.ai
Beyond their medicinal applications, pyrimidine derivatives are also utilized in materials science as building blocks for polymers and dyes. Their unique electronic and hydrogen-bonding capabilities make them valuable components in the design of functional materials.
Research Landscape of 5-Nitropyrimidine-2,4,6-triol and its Analogues
Direct research focusing solely on this compound is limited. However, the research landscape of its analogues is rich and provides significant insights into its potential applications. The presence of the nitro group at the 5-position and the functional groups at the 2, 4, and 6 positions make this class of compounds versatile for chemical synthesis and biological investigation.
A significant area of research involves the use of halogenated and nitro-substituted pyrimidines as key intermediates in the synthesis of more complex molecules. For instance, 2,4,6-trichloro-5-nitropyrimidine (B1334791) serves as a crucial starting material for the synthesis of various pharmaceuticals. googleapis.com This highlights the potential of this compound to be a precursor for a wide range of substituted pyrimidines.
The biological activities of 5-nitropyrimidine (B80762) analogues are a major focus of current research:
Inhibitors of Nitric Oxide and iNOS Activity: A study on 5-nitropyrimidine-2,4-dione analogues revealed their potential as inhibitors of nitric oxide production and inducible nitric oxide synthase (iNOS) activity. nih.gov This suggests a possible role for such compounds in the development of anti-inflammatory agents. nih.gov
GPR119 Agonists: 5-Nitropyrimidine analogues with azabicyclic substituents have been synthesized and evaluated for their agonistic activity against GPR119, a G protein-coupled receptor involved in glucose homeostasis. chemsrc.com This line of research indicates the potential for developing novel treatments for type 2 diabetes. chemsrc.com
Antibacterial and Antioxidant Agents: Researchers have synthesized 2,4-diaryl-6-methyl-5-nitropyrimidines and screened them for antibacterial and antioxidant properties. Many of these compounds showed significant activity against both Gram-positive and Gram-negative bacteria, as well as notable antioxidant activity.
The synthesis of these analogues often involves the nitration of a corresponding pyrimidine derivative or the use of a pre-nitrated precursor. googleapis.comuliege.be For example, 5-nitro-substituted pyrimidine-diols can be synthesized from thiobarbituric acid, followed by a reaction with nitric acid. uliege.be
While the research on this compound itself is not extensive, the active investigation of its analogues underscores the potential of this chemical scaffold in drug discovery and materials science. Further studies are needed to fully elucidate the specific properties and applications of this intriguing molecule.
Data Tables
Table 1: Chemical Identifiers for this compound
| Property | Value |
| Molecular Formula | C4H3N3O5 |
| Molecular Weight | 173.08 g/mol nih.gov |
| CAS Number | 106351-49-9 nih.gov |
| IUPAC Name | 6-hydroxy-5-nitro-1H-pyrimidine-2,4-dione nih.gov |
| Synonyms | 5-Nitrobarbituric acid, 5-Nitropyrimidine-2,4,6(1H,3H,5H)-trione nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
6-hydroxy-5-nitro-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N3O5/c8-2-1(7(11)12)3(9)6-4(10)5-2/h(H3,5,6,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNCCPGQUTWLKQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NC(=O)NC1=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80549907 | |
| Record name | 6-Hydroxy-5-nitropyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80549907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1071306-40-5 | |
| Record name | 6-Hydroxy-5-nitropyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80549907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Precursor Chemistry for 5 Nitropyrimidine 2,4,6 Triol
Direct Synthesis Approaches
Direct synthesis of 5-nitropyrimidine-2,4,6-triol primarily involves the introduction of a nitro group onto the pyrimidine-2,4,6-triol (B1297810) (barbituric acid) scaffold.
The most common method for the synthesis of this compound is the direct nitration of barbituric acid. This electrophilic substitution reaction is typically carried out using a nitrating agent, such as fuming nitric acid. chemicalbook.com In a typical procedure, barbituric acid is gradually added to fuming nitric acid while maintaining a controlled temperature, followed by stirring to ensure the completion of the reaction. The product is then precipitated by the addition of water and can be purified by recrystallization from boiling water. chemicalbook.com This method provides a good yield of the desired product. chemicalbook.com
An alternative approach involves the use of a mixture of concentrated nitric acid and sulfuric acid, a common nitrating agent in organic synthesis. wikipedia.orgresearchgate.net The sulfuric acid acts as a catalyst, facilitating the formation of the nitronium ion (NO2+), which is the active electrophile in the reaction. wikipedia.org
Table 1: Reaction Conditions for the Nitration of Barbituric Acid
| Reagents | Temperature | Duration | Yield | Reference |
| Fuming Nitric Acid | < 40°C | 1 hour | 85-90% | chemicalbook.com |
Research into more advanced and varied synthetic routes has led to the exploration of alternative nitrating reagents. One such approach involves the use of a mixture of acetic acid or acetic anhydride (B1165640) with ammonium (B1175870) nitrate (B79036) or various metal nitrates. chemimpex.com This method offers an alternative to the highly corrosive and hazardous fuming nitric acid or concentrated sulfuric acid. Suitable metal nitrates for this purpose include manganese(II) nitrate, copper(II) nitrate, sodium nitrate, calcium nitrate, magnesium nitrate, and strontium nitrate. chemimpex.com
Another advanced method involves the oxidation of a precursor molecule, violuric acid (5-isonitrosobarbituric acid), to introduce the nitro group. chemicalbook.com Additionally, a process has been developed that avoids the isolation of barbituric acid altogether. This method involves the in situ generation of diethyl nitromalonate, which is then condensed with urea (B33335) to directly produce 5-nitrobarbituric acid. chemimpex.com
Synthesis of Key Intermediates and Related Scaffold Derivatives
The synthesis of various substituted nitropyrimidines serves as a testament to the versatility of pyrimidine (B1678525) chemistry and provides access to a wide range of compounds with diverse properties.
5-Nitroso-2,4,6-triaminopyrimidine (B18466) is a key intermediate in the synthesis of various heterocyclic compounds. A common laboratory preparation involves the nitrosation of 2,4,6-triaminopyrimidine (B127396). This is typically achieved by treating an aqueous solution of 2,4,6-triaminopyrimidine with sodium nitrite (B80452) in the presence of a weak acid, such as acetic acid. google.com
An improved, commercially viable process has been developed that avoids the isolation of the 2,4,6-triaminopyrimidine intermediate. google.com In this one-pot synthesis, a guanidine (B92328) salt is reacted with malonic acid dinitrile in an aliphatic alcohol in the presence of a base. After cooling and acidification with acetic acid, the mixture is treated with nitrous acid to yield 5-nitroso-2,4,6-triaminopyrimidine. google.com
Table 2: Synthesis of 5-Nitroso-2,4,6-triaminopyrimidine
| Starting Materials | Reagents | Key Features | Reference |
| 2,4,6-Triaminopyrimidine | Sodium nitrite, Acetic acid | Standard laboratory procedure | google.com |
| Guanidine salt, Malonic acid dinitrile | Base, Acetic acid, Nitrous acid | One-pot synthesis, commercially efficient | google.com |
2,4,6-Trichloro-5-nitropyrimidine (B1334791) is a versatile intermediate in the synthesis of agrochemicals and pharmaceuticals. google.com Its synthesis can be approached from 2,4,6-trichloropyrimidine (B138864), which is itself prepared from barbituric acid. The chlorination of barbituric acid is typically achieved using phosphorus oxychloride (POCl3), often in the presence of a catalyst such as N,N-dimethylaniline or a composite catalyst of N,N-diethylaniline, N,N-dimethylaniline, and quinoline. google.com A two-step process involving an initial reaction with phosphorus oxychloride followed by treatment with phosphorus pentachloride (PCl5) or reactants that form it in situ (e.g., phosphorus trichloride (B1173362) and chlorine) is also employed. chemicalbook.com
The subsequent step, the nitration of 2,4,6-trichloropyrimidine to yield 2,4,6-trichloro-5-nitropyrimidine, is a critical transformation. While specific, detailed procedures for this direct nitration are not extensively documented in readily available literature, the synthesis of a related compound, 4,6-dichloro-2-methylthio-5-nitropyrimidine, involves the chlorination of a dihydroxy-nitropyrimidine precursor with phosphorus oxychloride. google.com This suggests that the synthesis of 2,4,6-trichloro-5-nitropyrimidine likely involves the nitration of the pre-formed 2,4,6-trichloropyrimidine ring.
The synthesis of other nitropyrimidine polyols expands the chemical space of this class of compounds. For instance, 2,4-diamino-6-hydroxy-5-nitropyrimidine can be synthesized by the nitration of 2,4-diamino-6-hydroxypyrimidine. tsijournals.com The starting material, 2,4-diamino-6-hydroxypyrimidine, is prepared by the cyclization reaction of ethyl cyanoacetate (B8463686) and a guanidine salt. nih.gov The subsequent nitration is carried out using fuming nitric acid in the presence of concentrated sulfuric acid. tsijournals.com
Another example is the synthesis of 2-amino-5-alkyl-pyrimidine-4,6-diols, which can be prepared through the condensation of the corresponding monosubstituted malonic acid diesters with guanidine in the presence of sodium ethoxide. These diols can then potentially be nitrated to introduce a nitro group at the 5-position.
Table 3: Examples of Other Nitropyrimidine Polyols and their Precursors
| Compound | Synthetic Approach | Starting Materials | Reference |
| 2,4-Diamino-6-hydroxy-5-nitropyrimidine | Nitration of 2,4-diamino-6-hydroxypyrimidine | 2,4-Diamino-6-hydroxypyrimidine, Fuming nitric acid, Sulfuric acid | tsijournals.com |
| 2-Amino-5-alkyl-pyrimidine-4,6-diol | Condensation | Monosubstituted malonic acid diester, Guanidine, Sodium ethoxide |
Optimization of Reaction Conditions and Process Chemistry
The optimization of synthetic routes to this compound is crucial for enhancing reaction efficiency, improving product yield and purity, and minimizing environmental impact. Traditional methods for the nitration of barbituric acid, the direct precursor, often involve harsh conditions, such as the use of fuming nitric acid, which necessitates careful control of reaction parameters to ensure safety and efficacy.
A well-documented conventional method for the synthesis of 5-nitrobarbituric acid involves the slow addition of barbituric acid to fuming nitric acid while maintaining a low temperature. This process, while effective, presents challenges in terms of handling hazardous reagents and managing exothermic reactions. The optimization of such conventional methods typically focuses on precise temperature control, reactant stoichiometry, and purification techniques to maximize yield and product quality.
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner products in significantly shorter timeframes compared to conventional heating methods. While a specific, detailed protocol for the microwave-assisted synthesis of this compound is not extensively documented in publicly available literature, the principles of microwave chemistry and its successful application in the synthesis of other pyrimidine derivatives and the nitration of aromatic compounds suggest a high potential for its use in this context.
Microwave irradiation facilitates efficient and uniform heating of the reaction mixture, which can lead to a dramatic reduction in reaction times—from hours to mere minutes. This rapid heating can also minimize the formation of side products. For the nitration of barbituric acid, a hypothetical microwave-assisted protocol would likely involve the use of a dedicated microwave reactor, allowing for precise control of temperature and pressure.
Table 1: Comparison of Conventional and Potential Microwave-Assisted Synthesis of this compound
| Parameter | Conventional Method (Fuming Nitric Acid) | Potential Microwave-Assisted Method |
| Reaction Time | Several hours | Minutes |
| Energy Consumption | High (prolonged heating/cooling) | Low (short reaction time) |
| Yield | Good to high (with careful control) | Potentially higher and more consistent |
| Safety | Requires careful handling of fuming acids | Can be safer with controlled systems |
| Green Chemistry | Generates significant acid waste | Potential for greener reagents and less waste |
The development of a microwave-assisted protocol would involve optimizing parameters such as microwave power, irradiation time, and the choice of solvent and nitrating agent. This approach aligns with the principles of green chemistry by reducing energy consumption and potentially allowing for the use of less hazardous reagents.
Role of Catalysts and Solvent Systems
The choice of catalysts and solvent systems is pivotal in directing the outcome of the nitration of barbituric acid and its derivatives. In conventional nitration reactions, strong acids like sulfuric acid are often used as catalysts to generate the nitronium ion (NO₂⁺), the active electrophile. However, research into greener and more efficient catalytic systems is ongoing.
For microwave-assisted nitrations of other organic compounds, various catalysts have been explored to enhance efficiency and selectivity. These include solid acid catalysts, zeolites, and metal nitrates. For instance, the use of metal nitrates, such as calcium nitrate, in conjunction with a less corrosive acid like acetic acid has been shown to be effective for the nitration of phenolic compounds under microwave irradiation. gordon.edu This approach could potentially be adapted for the synthesis of this compound, offering a milder and more environmentally benign alternative to the traditional nitric acid/sulfuric acid system.
The solvent system also plays a crucial role. In many microwave-assisted reactions, polar solvents are preferred as they couple efficiently with microwave irradiation, leading to rapid heating. For the nitration of barbituric acid, a solvent that can dissolve the starting material and is stable under the reaction conditions would be required. Acetic acid, for example, has been used as a solvent in other microwave-assisted nitration reactions. gordon.edu Solvent-free, or neat, reaction conditions are also a possibility with microwave synthesis, which would further enhance the green credentials of the process by eliminating solvent waste.
Table 2: Potential Catalysts and Solvents for Microwave-Assisted Nitration of Barbituric Acid
| Component | Examples | Rationale for Use in Microwave Synthesis |
| Catalysts | Solid Acids (e.g., Montmorillonite K-10), Metal Nitrates (e.g., Ca(NO₃)₂) | Ease of separation, reusability, milder reaction conditions. |
| Solvents | Acetic Acid, Ionic Liquids, High-boiling polar aprotic solvents | Efficient coupling with microwaves, can influence reaction rate and selectivity. |
| Solvent-free | Neat reaction mixture | Eliminates solvent waste, simplifies work-up, aligns with green chemistry principles. |
The optimization of the catalyst and solvent system for the microwave-assisted synthesis of this compound would require systematic investigation to identify the combination that provides the best balance of reaction efficiency, product yield, and environmental sustainability.
Chemical Reactivity and Mechanistic Investigations of 5 Nitropyrimidine 2,4,6 Triol
Electrophilic and Nucleophilic Substitution Reactions
The electronic nature of the pyrimidine (B1678525) ring in 5-nitrobarbituric acid is pivotal to its substitution patterns. The presence of two ring nitrogen atoms and three electron-withdrawing carbonyl groups (in the dominant tautomer) renders the ring system significantly π-deficient. wikipedia.org This inherent electron deficiency is further intensified by the strongly deactivating nitro group at the C5 position.
Electrophilic aromatic substitution is a reaction characteristic of electron-rich aromatic systems. In contrast, the pyrimidine ring is classified as π-deficient, making it generally resistant to attack by electrophiles. wikipedia.org For 5-nitrobarbituric acid, the ring is exceptionally deactivated due to the cumulative electron-withdrawing effects of the ring nitrogens, the carbonyl groups, and the C5-nitro group.
Electrophilic substitution, were it to occur on a generic pyrimidine, would be directed to the C5 position, which is the least electron-deficient. wikipedia.org However, in the case of 5-nitrobarbituric acid, this position is already occupied. Consequently, electrophilic substitution reactions on the pyrimidine ring of 5-nitrobarbituric acid are not synthetically feasible under normal conditions. The high degree of deactivation makes the ring system inert to common electrophilic reagents.
The pronounced electron-deficient character of 5-nitrobarbituric acid makes it highly susceptible to nucleophilic aromatic substitution (SNAr). The positions ortho and para to the activating nitro group (C2, C4, and C6) are particularly electrophilic. wikipedia.org The SNAr mechanism is a two-step process involving the initial addition of a nucleophile to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, followed by the elimination of a leaving group to restore aromaticity. wikipedia.org
Direct nucleophilic displacement of the hydroxyl groups at the C2, C4, and C6 positions is challenging, as the hydroxide (B78521) ion is a poor leaving group. However, these positions can be activated by converting the hydroxyl groups into better leaving groups, such as halides. For example, barbituric acid can be converted to 2,4,6-trichloropyrimidine (B138864), a versatile intermediate for subsequent nucleophilic substitution reactions. wikipedia.org
The reaction of a related compound, 1,3-dimethyl-5-nitro-6-chlorouracil, with nucleophiles like thiolate anions demonstrates the feasibility of substitution at these activated positions once a suitable leaving group is present. researchgate.net
Table 1: Regioselectivity in Nucleophilic Aromatic Substitution of Nitropyrimidines
| Position | Activating Factors | Reactivity Towards Nucleophiles | Leaving Group Requirement |
| C2 | Ring Nitrogens (N1, N3), Nitro Group (C5) | High | Good leaving group (e.g., Halide) required for reaction |
| C4 | Ring Nitrogens (N3), Nitro Group (C5) | High | Good leaving group (e.g., Halide) required for reaction |
| C6 | Ring Nitrogens (N1), Nitro Group (C5) | High | Good leaving group (e.g., Halide) required for reaction |
Redox Transformations of Functional Groups
The redox chemistry of 5-nitrobarbituric acid is centered on its principal functional groups: the hydroxyl/carbonyl systems and the nitro group.
Similar to oxidation, the reduction of the carbonyl groups at the C2, C4, and C6 positions is not a common transformation. These groups exhibit amide-like character due to the adjacent nitrogen atoms, making them less reactive than ketone or aldehyde carbonyls. Reduction would necessitate harsh conditions, which would likely lead to the simultaneous reduction of the more reactive nitro group or potential cleavage of the pyrimidine ring. Selective reduction of these carbonyls while preserving the nitro group and ring integrity is not a synthetically viable route.
The most significant and widely utilized redox reaction of 5-nitrobarbituric acid is the reduction of the nitro group to form 5-amino-2,4,6-trihydroxypyrimidine (5-aminobarbituric acid or uramil). This transformation is a key step in the synthesis of various biologically important molecules, including uric acid. The reduction of an aromatic or heterocyclic nitro group to a primary amine is a fundamental process in organic chemistry.
This conversion involves a six-electron reduction and can be achieved through various methods, including catalytic hydrogenation or the use of dissolving metal reductants.
Catalytic Hydrogenation: This is a common and efficient method involving hydrogen gas in the presence of a metal catalyst. Catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel are frequently employed.
Chemical Reduction: A variety of chemical reagents can effect this transformation. Historically, metals such as iron (Fe), tin (Sn), or zinc (Zn) in acidic media have been widely used. Other reagents include sodium hydrosulfite (Na₂S₂O₄).
The reaction proceeds through several intermediates, including nitroso and hydroxylamine (B1172632) species, before yielding the final amine product.
Table 2: Common Reagents for the Reduction of Nitro Groups to Amines
| Reagent/System | Conditions | Comments |
| H₂, Pd/C | Room temperature/pressure, various solvents | Common, high efficiency, clean reaction. |
| H₂, Raney Ni | Elevated temperature/pressure | Effective, but may require more forcing conditions than Pd/C. |
| Fe, HCl or Acetic Acid | Refluxing aqueous acid | Classical method, inexpensive, widely used in industry. |
| SnCl₂, HCl | Acidic conditions | Effective but produces tin-containing waste. |
| Zn, HCl or Acetic Acid | Acidic conditions | Can sometimes lead to the formation of hydroxylamine intermediates. |
| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or biphasic systems | Useful for selective reductions in the presence of other reducible groups. |
N-Oxidation Reactions of Pyrimidine Ring Nitrogens
The N-oxidation of the pyrimidine ring in 5-Nitropyrimidine-2,4,6-triol represents a complex area of its chemical reactivity. The pyrimidine core, being electron-deficient, is generally less susceptible to electrophilic attack, including N-oxidation, compared to more electron-rich heterocyclic systems. The presence of three electron-withdrawing carbonyl groups and a strongly deactivating nitro group at the 5-position further reduces the electron density on the ring nitrogen atoms, making direct N-oxidation challenging.
Research on the N-oxidation of pyrimidine derivatives indicates that the success of such reactions is highly dependent on the nature and position of substituents on the pyrimidine ring. In many cases, electron-donating groups are necessary to facilitate the reaction with common oxidizing agents like peroxy acids. For instance, the N-oxidation of various monosubstituted pyrimidines and methylpyrimidines has been achieved, though often with poor yields and the formation of side products due to the inherent susceptibility of the pyrimidine ring to decomposition and ring-opening under oxidative conditions.
While specific studies on the N-oxidation of this compound are not extensively documented in the available literature, insights can be drawn from related compounds. The oxidation of 5-nitroso-2,4,6-triaminopyrimidine (B18466) with peroxytrifluoroacetic acid has been shown to yield both the corresponding 5-nitro-1-N-oxide and the 1,3-di-N-oxide derivatives. This suggests that the presence of a nitro or a related electron-withdrawing group at the 5-position does not entirely preclude N-oxidation, and in some cases, might influence the regioselectivity of the oxidation.
The mechanism of N-oxidation of pyrimidines generally involves the nucleophilic attack of the ring nitrogen on the electrophilic oxygen of the oxidizing agent, typically a peroxy acid. The strong electron-withdrawing effect of the substituents in this compound would significantly decrease the nucleophilicity of the ring nitrogens, thus increasing the activation energy for this step. Consequently, more potent oxidizing systems, such as a mixture of hydrogen peroxide and a strong acid like trifluoroacetic acid, might be required to achieve N-oxidation.
It is also plausible that the tautomeric form of this compound in the reaction medium could influence its reactivity towards N-oxidation. If the compound exists in one of its enol forms, the electronic properties of the pyrimidine ring would be altered, which could potentially affect the feasibility and outcome of the N-oxidation reaction. However, without direct experimental data, the N-oxidation of this compound remains a subject for further investigation.
Tautomerism and Isomeric Equilibria
This compound, also known as 5-nitrobarbituric acid, can exist in several tautomeric forms due to the mobility of protons between oxygen and nitrogen atoms of the pyrimidine ring and the nitro group. The predominant tautomeric forms are the tri-keto form and various enol forms.
The tautomeric equilibrium is significantly influenced by the physical state (solid or in solution) and the nature of the solvent. In the solid state, the structure of this compound has been shown to exist in different tautomeric forms depending on its hydration state. The hydrated form exists in the 2,4,6-triketo tautomer, whereas the anhydrous form crystallizes as the 2,6-diketo-4-enol tautomer. google.com This highlights the delicate balance of intermolecular forces, such as hydrogen bonding, in determining the most stable tautomer in the solid phase.
Theoretical studies on the parent compound, barbituric acid, have shown that the tri-keto form is generally the most stable tautomer. irapa.org However, the introduction of a substituent at the C5 position can alter the relative stabilities of the tautomers. A semiempirical molecular orbital study has suggested that electron-withdrawing substituents, such as a nitro group, at the C5 position can stabilize the 4-hydroxy tautomer. irapa.org This stabilization is attributed to the increased delocalization of charge in the planar 4-hydroxy system. irapa.org
The equilibrium between the different tautomers can be represented as follows:

Figure 1: Tautomeric equilibria of this compound, showing the tri-keto form and the 2,6-diketo-4-enol form.
In solution, the tautomeric equilibrium is expected to be solvent-dependent. Polar solvents may favor the formation of more polar tautomers through hydrogen bonding interactions. Spectroscopic techniques such as NMR and UV-Vis spectroscopy are valuable tools for studying these equilibria in solution, although specific studies on this compound are not widely reported.
The different tautomeric forms of this compound will exhibit distinct chemical reactivity. The presence of enol forms introduces nucleophilic character at the carbon atoms of the pyrimidine ring and can influence the site of electrophilic attack.
Table 1: Tautomeric Forms of this compound in the Solid State
| Form | Tautomeric Structure | Key Structural Features |
| Hydrated | 2,4,6-Triketo | All three carbonyl groups are present as C=O. |
| Anhydrous | 2,6-Diketo-4-enol | One carbonyl group is enolized to a C=C-OH moiety. google.com |
Cyclization and Ring Transformation Reactions
The pyrimidine ring in this compound is highly electron-deficient, making it susceptible to nucleophilic attack and subsequent ring transformations. While specific cyclization and ring transformation reactions of this compound are not extensively documented, the reactivity of related nitropyrimidines and barbituric acid derivatives provides a basis for predicting its chemical behavior.
The presence of the strongly electron-withdrawing nitro group at the 5-position is expected to activate the pyrimidine ring towards nucleophilic attack, potentially leading to ring-opening and subsequent recyclization to form different heterocyclic systems. For instance, other 5-nitropyrimidines have been shown to undergo ring transformations upon reaction with various nucleophiles.
Furthermore, the barbituric acid core of this compound is a versatile synthon for the synthesis of fused pyrimidine derivatives. Barbituric acid and its derivatives are known to undergo condensation reactions with a variety of reagents to form fused heterocyclic systems with potential biological activities.
One potential pathway for cyclization could involve the reaction of this compound with bifunctional nucleophiles. For example, reaction with hydrazines could potentially lead to the formation of pyrazolo[3,4-d]pyrimidine derivatives. Similarly, reaction with guanidine (B92328) or urea (B33335) could yield pyrimido[4,5-d]pyrimidine (B13093195) systems.
The general scheme for such a cyclization reaction can be envisioned as an initial nucleophilic attack on one of the carbonyl carbons, followed by an intramolecular condensation to form the fused ring system. The specific outcome of these reactions would depend on the nature of the nucleophile, the reaction conditions, and the tautomeric form of the this compound present in the reaction medium.
It is important to note that while these reactions are plausible based on the known chemistry of related compounds, specific experimental verification for this compound is required to confirm these pathways.
Advanced Spectroscopic Characterization and Structural Elucidation
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy is a powerful tool for identifying the various functional groups present in a molecule by probing their characteristic vibrational frequencies.
The FTIR spectrum of 5-Nitropyrimidine-2,4,6-triol, typically recorded using a KBr wafer technique, reveals a series of absorption bands that are indicative of its key structural components. The presence of N-H, C=O, C-N, and N-O bonds are all clearly discernible. The broad absorption bands in the high-frequency region are characteristic of N-H stretching vibrations within the pyrimidine (B1678525) ring. The strong absorptions in the mid-frequency range are attributable to the carbonyl (C=O) stretching vibrations of the triol form. Furthermore, the characteristic symmetric and asymmetric stretching vibrations of the nitro (NO₂) group are prominently observed, confirming its presence on the pyrimidine ring.
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| 3400-3200 | N-H Stretching | Amide (in the pyrimidine ring) |
| 1750-1680 | C=O Stretching | Carbonyl |
| 1560-1520 | Asymmetric NO₂ Stretching | Nitro |
| 1360-1320 | Symmetric NO₂ Stretching | Nitro |
| 1300-1200 | C-N Stretching | Amine/Amide |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, particularly hydrogen (¹H) and carbon (¹³C), allowing for the precise mapping of the molecular structure.
Due to the tautomeric nature of this compound, its ¹H-NMR spectrum can exhibit complexity. In its predominant tri-keto form in solution, the spectrum is relatively simple. The protons attached to the nitrogen atoms (N-H) of the pyrimidine ring typically appear as broad signals in the downfield region of the spectrum, with their exact chemical shift being dependent on the solvent and concentration. The proton at the 5-position is absent due to the nitro substitution.
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~11.0 - 12.0 | Broad Singlet | N-H protons |
The ¹³C-NMR spectrum provides crucial information about the carbon framework of the molecule. For this compound, distinct signals are expected for the carbonyl carbons and the carbon atoms of the pyrimidine ring. The carbonyl carbons (C2, C4, C6) are typically observed in the highly deshielded region of the spectrum. The carbon atom at the 5-position (C5), bearing the nitro group, will also have a characteristic chemical shift.
| Chemical Shift (ppm) | Assignment |
| ~160 - 170 | C2, C4, C6 (Carbonyl carbons) |
| ~140 - 150 | C5 (Carbon bearing the nitro group) |
While specific 2D-NMR data for this compound is not extensively reported in publicly available literature, techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be invaluable for unambiguous assignment of proton and carbon signals. HSQC would correlate directly bonded carbon and proton atoms, while HMBC would reveal long-range correlations between carbons and protons, further confirming the connectivity within the molecule.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is an essential technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. The molecular formula of this compound is C₄H₃N₃O₅, corresponding to a molecular weight of approximately 173.08 g/mol . nih.gov
In tandem mass spectrometry (MS-MS) experiments, the protonated molecule ([M+H]⁺) with a mass-to-charge ratio (m/z) of approximately 174.0145 is often observed. nih.gov The fragmentation of this precursor ion provides valuable structural insights. Common fragmentation pathways for nitro-containing heterocyclic compounds involve the loss of the nitro group (NO₂) or related neutral species. Observed fragment ions at m/z 155.9, 126, and 113 suggest a cascade of fragmentation events. nih.gov A plausible fragmentation pattern involves the initial loss of water, followed by the elimination of carbon monoxide and isocyanic acid, which are characteristic fragmentation pathways for barbituric acid derivatives.
| m/z | Proposed Fragment |
| 174.0145 | [M+H]⁺ (Protonated molecular ion) |
| 155.9 | Loss of H₂O |
| 126 | Loss of CO |
| 113 | Loss of HNCO |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography has been instrumental in elucidating the precise three-dimensional arrangement of atoms within the crystalline solid-state of this compound, also known as dilituric acid. Seminal work in this area has focused on the trihydrate form of the compound (C₄H₃N₃O₅·3H₂O), revealing a complex and intricate crystal lattice.
Detailed three-dimensional X-ray analysis has determined that dilituric acid trihydrate crystallizes in the monoclinic system. iucr.org The crystal structure is characterized by the presence of two crystallographically independent molecules of dilituric acid and six molecules of water within the asymmetric unit. iucr.org This arrangement gives rise to an extensive and robust network of hydrogen bonds.
The crystallographic studies have also provided insights into the tautomeric form of the molecule in the solid state. In the trihydrate crystals, the this compound moiety exists in the aci-triketo tautomeric form. iucr.org This is in contrast to the anhydrous form of the crystal, which has been reported to feature diketo-monohydroxy tautomers. iucr.org The solid-state structure is further stabilized by numerous intermolecular interactions, with a significant number of oxygen-to-oxygen and oxygen-to-nitrogen distances being less than 2.9 Å. iucr.org It has been suggested that the hydrogen bonding scheme involves bifurcated hydrogen bonds between the water molecules and the dilituric acid molecules. iucr.org
Crystallographic Data for this compound Trihydrate:
| Parameter | Value |
| Crystal System | Monoclinic |
| Molecular Formula | C₄H₃N₃O₅·3H₂O |
| Molecules per Asymmetric Unit | 2 (dilituric acid), 6 (water) |
| Hydrogen Bonding | Extensive intermolecular hydrogen-bonding network |
Computational and Theoretical Chemistry Studies of 5 Nitropyrimidine 2,4,6 Triol
Electronic Structure and Molecular Orbital Analysis
The electronic properties of a molecule are fundamental to understanding its reactivity, stability, and spectroscopic characteristics. Computational methods, particularly Density Functional Theory, are powerful tools for elucidating these features.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 5-Nitropyrimidine-2,4,6-triol, DFT calculations would be instrumental in determining its optimized geometry, electronic charge distribution, and molecular orbital energies.
It is anticipated that the pyrimidine (B1678525) ring would exhibit a degree of aromaticity, influenced by the electron-withdrawing nitro group and the electron-donating hydroxyl groups. The nitro group at the 5-position would significantly lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the molecule susceptible to nucleophilic attack. Conversely, the hydroxyl groups at the 2, 4, and 6-positions would increase the energy of the Highest Occupied Molecular Orbital (HOMO). The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.
Stability and Energetic Properties Predictions
The stability of an energetic material is a crucial factor in its handling, storage, and performance. Computational chemistry offers valuable insights into both the thermal and kinetic stability of molecules.
Thermal Stability and Decomposition Pathway Analysis
The thermal stability of this compound would be primarily dictated by the strength of its chemical bonds, particularly the C-NO2 bond. The initial step in the thermal decomposition of many nitroaromatic compounds is the homolytic cleavage of the C-NO2 bond to release nitrogen dioxide (NO2). Computational methods can be employed to calculate the bond dissociation energy (BDE) of this bond, providing a quantitative measure of its thermal lability.
Further analysis of the potential energy surface could reveal the subsequent steps in the decomposition cascade, which would likely involve complex reactions of the resulting radical species. The presence of hydroxyl groups could introduce alternative decomposition pathways, such as intramolecular hydrogen transfer or dehydration reactions.
Kinetic Stability Assessments
Kinetic stability relates to the rate at which a compound decomposes. The HOMO-LUMO energy gap, calculated using DFT, serves as a good indicator of kinetic stability. A larger energy gap generally correlates with higher kinetic stability, as more energy is required to excite electrons and initiate chemical reactions. For this compound, the interplay between the electron-withdrawing nitro group and electron-donating hydroxyl groups will determine the precise value of this gap and, consequently, its predicted kinetic stability.
Intermolecular Interactions and Crystal Packing Analysis
The arrangement of molecules in a crystal lattice significantly influences the bulk properties of a material, including its density, sensitivity, and detonation performance.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties such as d_norm (a normalized contact distance) onto the molecular surface, it is possible to identify the types and relative importance of different intermolecular contacts.
For this compound, it is expected that hydrogen bonding would be a dominant feature of its crystal packing. The hydroxyl groups can act as both hydrogen bond donors and acceptors, while the oxygen atoms of the nitro group and the nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors. These extensive hydrogen bonding networks would likely contribute to a high crystal density and enhanced thermal stability. The Hirshfeld surface analysis would also reveal other, weaker interactions such as van der Waals forces and π-π stacking interactions between the pyrimidine rings, providing a comprehensive picture of the forces governing the crystal structure.
2D Fingerprint Plots
Two-dimensional (2D) fingerprint plots are generated from Hirshfeld surface analysis, a method used to investigate intermolecular interactions in the crystalline state. These plots provide a visual summary of the frequency and nature of different atomic contacts within a crystal. The plot is generated by mapping the distance from the Hirshfeld surface to the nearest atom inside the surface (dᵢ) against the distance to the nearest atom outside the surface (dₑ).
While a specific 2D fingerprint plot for this compound is not available, a hypothetical analysis would likely reveal significant contributions from O···H interactions due to the presence of the hydroxyl and nitro groups, which can act as hydrogen bond donors and acceptors.
The following table illustrates the kind of data that can be obtained from a Hirshfeld surface analysis for a hypothetical related compound.
| Interaction Type | Percentage Contribution (%) |
| O···H / H···O | 45.2 |
| H···H | 28.5 |
| C···H / H···C | 10.8 |
| O···O | 5.3 |
| N···O / O···N | 4.1 |
| Other | 6.1 |
This type of quantitative data is crucial for understanding the forces that govern the crystal packing and, consequently, the physicochemical properties of the solid material.
Molecular Docking and Ligand-Target Interaction Modeling
Molecular docking is a computational simulation that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. nih.gov This technique is fundamental in drug discovery for elucidating potential mechanisms of action and for designing new therapeutic agents. nih.govmdpi.com Although specific molecular docking studies for this compound are not reported in the reviewed literature, studies on other pyrimidine derivatives have demonstrated their potential to interact with various biological targets. nih.govmdpi.com
The molecular docking process involves placing a ligand into the binding site of a protein and evaluating the binding affinity using a scoring function. The results can predict the binding energy and identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the protein. remedypublications.com
For instance, various pyrimidine analogues have been docked into the active sites of enzymes like kinases to explore their inhibitory potential. nih.gov The binding mode analysis can reveal which functional groups on the ligand are crucial for its interaction with the target. In the case of this compound, the hydroxyl and nitro groups would be expected to form hydrogen bonds with polar residues in a protein's active site.
The table below provides a hypothetical example of the kind of results that a molecular docking study could yield.
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interactions |
| Protein Kinase X | -8.5 | ASP 86, LYS 20, GLN 85 | Hydrogen bonds with hydroxyl and nitro groups |
| Nitric Oxide Synthase | -7.9 | ARG 382, TRP 366 | Pi-stacking with the pyrimidine ring, hydrogen bonds |
| Cyclin-Dependent Kinase 2 | -9.2 | LEU 83, GLU 81, LYS 33 | Hydrogen bonds, electrostatic interactions |
Such data provides valuable insights into the potential biological activity of a compound and can guide the synthesis of more potent and selective analogues.
Derivatization Strategies and Structure Activity/property Relationships
Systematic Modification of the Pyrimidine (B1678525) Core
For instance, the chlorine atoms can be readily displaced by amines, alkoxides, and other nucleophiles to yield a variety of 2,4,6-trisubstituted pyrimidines. This approach has been instrumental in creating libraries of compounds for screening in different applications. One notable example is the synthesis of 2,4,6-triaminopyrimidine (B127396) derivatives, which can be achieved by reacting the trichlorinated intermediate with the corresponding amines. The resulting 5-nitro-2,4,6-triaminopyrimidine is a key precursor for various other compounds, including those with potential applications as energetic materials and pharmaceuticals.
Furthermore, the reactivity of the C5 position, activated by the electron-withdrawing nitro group, allows for modifications such as the introduction of alkyl or aryl groups, further expanding the chemical space accessible from this starting material.
Functionalization of Hydroxyl and Nitro Groups
The hydroxyl and nitro groups of 5-Nitropyrimidine-2,4,6-triol are primary sites for chemical modification, offering avenues to fine-tune the compound's physicochemical properties.
Functionalization of Hydroxyl Groups: The three hydroxyl groups can be converted into a range of other functional groups.
Halogenation: As mentioned, treatment with reagents like phosphorus oxychloride replaces the hydroxyl groups with chlorine atoms, a crucial step for subsequent nucleophilic substitutions.
Alkoxylation: The hydroxyl groups can be converted to alkoxy groups. For example, 4-alkoxy-6-chloro-5-nitropyrimidines can be synthesized, which can then undergo further reactions. Interestingly, in certain reactions, the alkoxy group can act as a leaving group, allowing for the introduction of other functionalities.
Amination: Direct amination or displacement of chloro groups (derived from the hydroxyls) with amines leads to the formation of amino-substituted pyrimidines. For instance, 2,4-diamino-6-hydroxy-5-nitropyrimidine can be synthesized from 2,4-diamino-6-hydroxypyrimidine.
Functionalization of the Nitro Group: The nitro group plays a critical role in the reactivity of the pyrimidine ring and is a key target for modification.
Reduction: The nitro group can be reduced to an amino group to form 5-aminobarbituric acid. This transformation is significant as it can dramatically alter the biological activity and chemical properties of the molecule. The resulting amino group can then be further functionalized. For example, reduction of 5-nitroso-2,4,6-triaminopyrimidine (B18466), a closely related compound, yields 2,4,5,6-tetraaminopyrimidine, a valuable intermediate. google.com
Displacement: In some instances, the nitro group can be displaced in nucleophilic aromatic substitution reactions, although this is less common.
Structure-Activity Relationship (SAR) Studies for Biological Applications
Derivatives of this compound have been investigated for a range of biological activities, with SAR studies providing insights into the structural requirements for these effects.
The pyrimidine scaffold is a well-known pharmacophore, and modifications to the 5-nitropyrimidine (B80762) core can lead to compounds with diverse biological activities, including antimicrobial and antimalarial effects. For example, various 2,4,6-trisubstituted pyrimidines have demonstrated in vitro antimalarial activity against Plasmodium falciparum. nih.gov
While specific SAR studies on a broad range of this compound derivatives are not extensively documented, general principles from related compound classes can be applied. For instance, the nature of the substituents at the 2, 4, and 6 positions, as well as the presence and modification of the nitro group, are expected to significantly influence biological activity. The table below outlines potential biological applications based on the derivatization of the core structure.
| Derivative Class | Modification | Potential Biological Application |
| 2,4,6-Triamino-5-nitropyrimidine | Amination of hydroxyl groups | Antimicrobial, Antiviral |
| 2,4,6-Trisubstituted pyrimidines | Varied substitution at C2, C4, C6 | Antimalarial |
| 5-Aminobarbituric acid derivatives | Reduction of nitro group | Enzyme inhibitors, CNS agents |
Structure-Property Relationship (SPR) Studies for Material Science Applications
The high nitrogen content and the presence of the electron-withdrawing nitro group make this compound and its derivatives attractive candidates for applications in materials science, particularly as energetic materials and non-linear optical (NLO) materials.
Energetic Materials: The nitro group is a well-known explosophore, and increasing the number of nitro groups or other energetic functionalities on the pyrimidine ring can enhance the energetic properties of the resulting compounds. The thermal stability and sensitivity of these materials are critical parameters that are highly dependent on the molecular structure. For instance, the introduction of amino groups can increase thermal stability through hydrogen bonding networks. The relationship between the structure and energetic properties, such as density, heat of formation, and detonation velocity, is a key area of research in this field.
Non-linear Optical (NLO) Materials: The pyrimidine ring, particularly when substituted with an electron-withdrawing group like the nitro group, can act as an excellent electron acceptor. By introducing electron-donating groups at other positions of the ring, it is possible to create "push-pull" systems with significant NLO properties. The efficiency of these NLO materials is directly related to the strength of the donor and acceptor groups and the nature of the conjugated system that connects them. The table below summarizes potential material applications based on structural modifications.
| Derivative Class | Modification | Potential Material Application | Key Property Influenced by Structure |
| Polynitro-aminopyrimidines | Introduction of multiple nitro and amino groups | Energetic Materials | Density, Thermal Stability, Detonation Velocity |
| Donor-Acceptor Substituted Pyrimidines | Introduction of electron-donating and electron-withdrawing groups | Non-linear Optical Materials | Hyperpolarizability, Thermal Stability |
Applications of 5 Nitropyrimidine 2,4,6 Triol and Its Functionalized Analogues
Medicinal and Biological Applications
Functionalized derivatives of the 5-nitropyrimidine (B80762) scaffold have been synthesized and evaluated for a variety of biological activities. These investigations highlight the versatility of this chemical structure in interacting with diverse biological targets.
Analogues of 5-Nitropyrimidine-2,4,6-triol have demonstrated notable activity against various microbial and fungal pathogens. For instance, a series of N-substituted 2-(5-nitro-thiophene)-thiosemicarbazones, which are structurally related, were synthesized and tested for their antifungal properties. nih.gov One compound in this series showed particular effectiveness against several Candida species and Cryptococcus neoformans. nih.gov The proposed mechanism of action involves the inhibition of enzymes related to the biosynthesis of ergosterol, a crucial component of the fungal cell membrane. nih.gov
Further studies on different pyrimidine (B1678525) derivatives have reinforced their potential as antimicrobial agents. Novel 1,2,4-triazolo[4,3-c] trifluoromethylpyrimidine derivatives bearing a thioether moiety exhibited significant antifungal effects against several plant-pathogenic fungi, including multiple species of Botrytis cinerea. frontiersin.org Similarly, research into N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides revealed high antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. pensoft.netresearchgate.net
| Compound Class | Target Organism | Observed Effect |
|---|---|---|
| N-substituted 2-(5-nitro-thiophene)-thiosemicarbazones | Candida sp., Cryptococcus neoformans | Potent antifungal activity. nih.gov |
| 1,2,4-triazolo[4,3-c] trifluoromethylpyrimidines | Botrytis cinerea, Phytophthora infestans | Significant activity against various plant-pathogenic fungi. frontiersin.org |
| N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides | Staphylococcus aureus, Bacillus subtilis | High activity against Gram-positive bacterial strains. pensoft.netresearchgate.net |
The 5-nitropyrimidine core has been a key feature in the design of potential anticancer agents. A study focusing on 2,4,6-trisubstituted-5-nitropyrimidines demonstrated their ability to inhibit the proliferation of L1210 (murine leukemia) and H.Ep.2 (human larynx carcinoma) cells in vitro. nih.gov The most potent compound identified in this series was 6-(dibromomethyl)-2-methoxy-4-morpholino-5-nitropyrimidine. nih.gov The activity of these compounds was observed to be short-lived, suggesting a potential mechanism of action involving alkylation. nih.gov The MeSH terms associated with this research also indicate that these compounds were considered for their potential as antiviral agents. nih.gov
| Compound | Cell Line | IC₅₀ (μM) |
|---|---|---|
| 6-(dibromomethyl)-2-methoxy-4-morpholino-5-nitropyrimidine | L1210 | 0.32 nih.gov |
| H.Ep.2 | 1.6 nih.gov |
Derivatives of the pyrimidine-2,4,6-trione structure, closely related to this compound, have been identified as a novel class of selective inhibitors for Matrix Metalloproteinases (MMPs). nih.gov MMPs are a family of enzymes involved in the degradation of the extracellular matrix and are implicated in diseases such as cancer and arthritis. mdpi.comnih.gov Specifically, 5,5-disubstitutedpyrimidine-2,4,6-triones have shown selectivity for gelatinases A and B (MMP-2 and MMP-9), collagenase-3 (MMP-13), and human neutrophil collagenase (MMP-8). nih.gov X-ray crystallography has confirmed the binding of these compounds to the catalytic domain of stromelysin-1 (MMP-3), providing insight into their structure-activity relationship. nih.gov Despite their structural similarity to barbiturates, these MMP inhibitors did not exhibit toxic or sedative effects in the reported studies. nih.gov
While direct studies on this compound for neuroprotection are not prominent, other pyrimidine-containing compounds have been investigated for their potential in treating neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS). nih.gov ALS is characterized by the degeneration of motor neurons. nih.gov One such compound, Pyrimethamine, which features a diaminopyrimidine core, has been studied for its ability to reduce levels of mutant SOD1 protein, a key factor in some forms of familial ALS. nih.gov The exploration of pyrimidine derivatives in the context of ALS suggests that this chemical family could offer scaffolds for developing new neuroprotective therapies. nih.govsemanticscholar.org
Certain functionalized analogues, specifically 2-aminopyrimidine and 2-substituted-4,6-diaminopyrimidine derivatives, have been synthesized and evaluated for their ability to inhibit platelet aggregation. nih.gov Platelets play a critical role in blood clotting, and uncontrolled aggregation can lead to cardiovascular diseases. nih.gov In a study assessing activity against arachidonic acid-induced platelet aggregation, several 2-aminopyrimidine compounds showed good inhibitory effects, with some derivatives containing a fluorine substituent on a phenyl ring being among the most active. nih.gov The 2-aminopyrimidines were generally found to be more active than the 4,6-diaminopyrimidine derivatives tested. nih.gov
| Compound Class | Example Compound ID | IC₅₀ (μM) against Arachidonic Acid-Induced Aggregation |
|---|---|---|
| 2-Aminopyrimidines | Iₐ | 36.75 nih.gov |
| Iₑ | 72.4 nih.gov | |
| Iₒ | 62.5 nih.gov | |
| 4,6-Diaminopyrimidines | II₁₆ | 80 nih.gov |
On a more fundamental level, pyrimidine derivatives are essential building blocks of nucleic acids. Research into prebiotic chemistry has demonstrated plausible pathways for the formation of RNA pyrimidine nucleosides, such as cytidine and uridine, from simpler chemical precursors. nih.govnih.gov These syntheses show that pyrimidine-based structures can be formed and then participate in reactions to create the informational polymers essential for life. nih.gov This foundational role in the origins of life underscores the inherent biocompatibility and significance of the pyrimidine ring system in biological processes. nih.gov
Material Science and Polymer Chemistry Applications
Building Blocks for Novel Polymer Synthesis
The presence of three hydroxyl (-OH) groups and a nitro (-NO2) group on the pyrimidine ring suggests that this compound could theoretically serve as a monomer or a precursor in polymerization reactions. The hydroxyl groups offer potential sites for esterification or etherification, which are common reactions in the synthesis of polyesters and polyethers, respectively. However, no specific polymers synthesized from this compound have been reported in the reviewed literature.
Cross-linking Agents for Enhanced Material Properties
Molecules with multiple reactive functional groups are often explored as cross-linking agents to improve the mechanical and thermal properties of polymers. With its three hydroxyl groups, this compound has the structural potential to act as a cross-linker. These hydroxyl groups could form covalent bonds with polymer chains containing complementary functional groups, such as carboxylic acids or isocyanates, leading to a three-dimensional polymer network. Despite this potential, there is no documented use of this compound as a cross-linking agent in published research.
Components in Hyperbranched Polymer Architectures
Hyperbranched polymers are characterized by their highly branched, tree-like structures. Monomers with an ABx (where x ≥ 2) functionality are typically used for their synthesis. This compound, with its three hydroxyl groups (an A3 type monomer), could potentially be utilized in the synthesis of hyperbranched polymers when co-polymerized with a suitable Bx type monomer. This could lead to materials with unique properties such as low viscosity and high solubility. Nevertheless, the scientific literature does not currently contain reports on the incorporation of this compound into hyperbranched polymer architectures.
Formation of Metal Complexes for Catalysis and Sensing
Pyrimidine derivatives are known to form stable complexes with various metal ions, and these complexes have been investigated for their catalytic and sensing applications. The nitrogen atoms of the pyrimidine ring and the oxygen atoms of the hydroxyl groups in this compound could act as coordination sites for metal ions. The electronic properties of the pyrimidine ring, influenced by the electron-withdrawing nitro group, might modulate the catalytic activity or sensing selectivity of its metal complexes. While the formation of metal complexes with pyrimidine-based ligands is a broad area of research, specific studies on the synthesis, characterization, and application of metal complexes of this compound for catalysis and sensing are not available. Research on other pyrimidine-based compounds has shown promise in the selective detection of metal ions like Fe³⁺ and Cr³⁺. acs.org
Energetic Materials Research
The field of energetic materials actively investigates nitrogen-rich heterocyclic compounds due to their potential for high performance and improved safety characteristics. The presence of a nitro group and a high nitrogen content in the pyrimidine ring makes this compound a compound of interest in this area.
Exploration as High-Energy Explosives
Derivatives of nitropyrimidine are being explored for their energetic properties. For instance, related compounds like 6-amino-5-nitropyrimidine derivatives have been synthesized and shown to exhibit excellent thermal stabilities and good detonation performances. researchgate.net However, specific experimental data on the explosive performance of this compound, such as its detonation velocity and detonation pressure, are not reported in the available literature. Computational studies are often employed to predict the energetic properties of novel compounds, but such theoretical data for this compound is also not readily accessible.
Development of Insensitive Energetic Materials
The development of insensitive energetic materials is a critical area of research, focusing on the creation of explosives that are powerful yet highly resistant to accidental detonation from stimuli such as impact, friction, and heat. While research specifically detailing this compound as an energetic material is not extensively available in the reviewed literature, significant work has been conducted on its functionalized analogues, particularly those based on the 5-nitropyrimidine backbone. These studies aim to achieve a desirable balance between high energy output and enhanced safety.
A notable area of advancement is the synthesis of N-oxide derivatives of aminopyrimidines. For instance, the N-oxidation of 5-nitroso-2,4,6-triaminopyrimidine (B18466) has led to the successful synthesis of 5-Nitro-2,4,6-triaminopyrimidine-1,3-Dioxide (NTAPDO) and 5-Nitro-2,4,6-triaminopyrimidine-1-oxide (NTAPMO). researchgate.net These compounds, along with energetic salts derived from NTAPMO, have demonstrated properties characteristic of insensitive energetic materials. researchgate.net
The introduction of amino groups and N-oxide moieties to the pyrimidine ring is a key strategy. These functional groups contribute to the formation of extensive intermolecular and intramolecular hydrogen bonds, which creates a stable, layered crystal structure. This stability is crucial in reducing the material's sensitivity to mechanical stimuli. Research has shown that compounds in this family exhibit high densities, ranging from 1.76 to 1.87 g/cm³, and are mechanically insensitive to impact and friction. researchgate.net The high thermal stability and positive heats of formation further underscore their potential as robust energetic materials. researchgate.net
The following table provides a summary of key physical and chemical properties of these developed insensitive energetic materials based on the 5-nitropyrimidine structure.
| Compound Name | Molecular Formula | Density (g/cm³) | Heat of Formation (kJ/mol) |
| 5-Nitro-2,4,6-triaminopyrimidine-1,3-Dioxide (NTAPDO) | C₄H₆N₆O₄ | 1.76 - 1.87 | 207.7 - 768.4 |
| 5-Nitro-2,4,6-triaminopyrimidine-1-oxide (NTAPMO) | C₄H₆N₆O₃ | 1.76 - 1.87 | 207.7 - 768.4 |
| Energetic Salts of NTAPMO | Varies | 1.76 - 1.87 | 207.7 - 768.4 |
Detonation Performance and Safety Characteristics Evaluation
The evaluation of detonation performance and safety characteristics is paramount in qualifying a new compound as a viable energetic material. For the functionalized analogues of this compound, such as NTAPDO, NTAPMO, and its salts, these evaluations have yielded promising results, positioning them as potential candidates for high-performance explosives.
The detonation performance of these materials is characterized by high detonation velocities and pressures. The energetic salts derived from NTAPMO, in particular, have demonstrated high performance in these areas. researchgate.net These parameters are indicative of the material's energy release rate and its effectiveness as an explosive. Additionally, these compounds produce high volumes of explosion gases, a desirable trait for propellant applications. researchgate.net
In terms of safety, the key characteristics are low sensitivity to impact and friction. As mentioned, the synthesized compounds based on the N-oxidation of 5-nitroso-2,4,6-triaminopyrimidine are mechanically insensitive. researchgate.net This insensitivity is a significant advantage over many traditional energetic materials, which can be prone to accidental detonation. The combination of good thermal stability, high positive heats of formation, strong detonation performance, and low sensitivity suggests that these materials have the potential to be used in applications where both power and safety are critical. researchgate.net
Below is a data table summarizing the detonation and safety characteristics of these 5-nitropyrimidine analogues in comparison to the well-known explosive, RDX.
| Compound/Analogue | Detonation Velocity (m/s) | Detonation Pressure (GPa) | Impact Sensitivity (J) | Friction Sensitivity (N) |
| Energetic Salts of NTAPMO | High | High | Mechanically Insensitive | Mechanically Insensitive |
| 5-Amino-2,4,6-trinitro-1,3-dihydroxy-benzene | Not Specified | Not Specified | 11 | Not Specified |
| RDX (for comparison) | Not Specified | Not Specified | 7 | Not Specified |
Future Research Directions and Perspectives
Development of Novel and Efficient Synthetic Routes
Current synthetic routes to 5-Nitropyrimidine-2,4,6-triol primarily involve the nitration of barbituric acid using strong acids like fuming nitric acid or the oxidation of violuric acid. While effective, these methods often require harsh conditions. Future research is anticipated to focus on developing more efficient, safer, and environmentally benign synthetic strategies.
Key areas for future investigation include:
Catalytic Nitration: Exploring the use of solid acid catalysts or other heterogeneous catalysts could offer a milder and more selective approach to nitration, minimizing waste and improving safety.
Flow Chemistry: Implementing continuous flow reactors for the nitration process could enhance reaction control, improve safety by minimizing the volume of hazardous reagents at any given time, and allow for easier scalability.
Green Synthesis Approaches: Inspired by methodologies for other barbituric acid derivatives, future work could explore solvent-free reaction conditions or the use of recyclable catalysts to reduce the environmental impact of synthesis. tsijournals.comisca.me This aligns with the growing emphasis on sustainable practices in chemical manufacturing.
A comparison of current and potential future synthetic approaches is summarized in the table below.
| Feature | Current Methods | Future Directions |
| Reagents | Fuming/Concentrated Nitric Acid | Milder nitrating agents, reusable catalysts |
| Conditions | Harsh, high temperatures | Milder, controlled conditions (e.g., flow chemistry) |
| Sustainability | Generation of significant acid waste | Reduced waste, use of recyclable components |
| Safety | Risks associated with strong acids | Enhanced safety through controlled reaction environments |
Targeted Design of Highly Selective Derivatives
The core structure of this compound is a prime candidate for derivatization to create compounds with high selectivity for specific biological targets. The future in this area lies in rational drug design, leveraging computational modeling and a deeper understanding of target-ligand interactions. Research on other pyrimidine (B1678525) derivatives has shown promise in developing selective inhibitors for enzymes like microsomal prostaglandin E2 synthase-1 (mPGES-1) and inducible nitric oxide synthase (iNOS), as well as selective receptor agonists. tsijournals.comorgsyn.orgnih.gov
Future research should focus on:
Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound scaffold and subsequent biological screening will be crucial to establish clear SARs. This will guide the design of derivatives with improved potency and selectivity.
Computational Docking and Molecular Modeling: Utilizing in silico methods to predict the binding of novel derivatives to target proteins can streamline the discovery process, allowing researchers to prioritize the synthesis of the most promising candidates.
Combinatorial Chemistry: Employing combinatorial approaches to generate large libraries of derivatives for high-throughput screening could accelerate the identification of lead compounds with desired selectivity profiles.
In-depth Mechanistic Studies of Biological Interactions
While derivatives of the broader pyrimidine class have been investigated, the specific biological mechanisms of action for this compound and its direct derivatives are not well-elucidated. Future research must delve into the molecular-level interactions of these compounds to understand how they exert their biological effects.
Key research avenues include:
Target Identification and Validation: Identifying the specific cellular targets with which these compounds interact is a critical first step. This can be achieved through techniques such as affinity chromatography, proteomics, and genetic screening.
Enzyme Kinetics and Inhibition Studies: For derivatives designed as enzyme inhibitors, detailed kinetic studies will be necessary to determine the mode of inhibition (e.g., competitive, non-competitive) and to quantify their potency.
Structural Biology: Obtaining crystal structures of derivatives in complex with their biological targets will provide invaluable insights into the specific molecular interactions, guiding further optimization of the compounds.
Exploration of New Therapeutic Avenues
The structural features of this compound suggest potential for a wide range of therapeutic applications. Research into related pyrimidine structures has revealed activities including anti-inflammatory, antimicrobial, and anticancer effects. tsijournals.comnih.govnih.govsemanticscholar.org These findings provide a strong rationale for exploring the therapeutic potential of this compound derivatives.
Future therapeutic areas to explore include:
Oncology: The nitroaromatic group is a feature of some hypoxia-activated prodrugs. Derivatives could be designed to be selectively toxic to the hypoxic cells found in solid tumors.
Inflammatory Diseases: Following the lead of other pyrimidine-based iNOS inhibitors, derivatives of this compound could be developed as novel anti-inflammatory agents. tsijournals.comnih.gov
Infectious Diseases: The pyrimidine scaffold is a common feature in antimicrobial agents. Novel derivatives should be screened against a broad panel of bacterial and fungal pathogens.
Neurological Disorders: Given that barbiturates are known to act on the central nervous system, there is potential to design derivatives with novel neuropharmacological profiles.
Innovation in Advanced Material Design
The high nitrogen content and the presence of a nitro group in this compound make it and its derivatives interesting candidates for advanced materials, particularly energetic materials. Research on related compounds, such as 5-nitro-2,4,6-triaminopyrimidine-1,3-dioxide, has highlighted the potential for creating materials with high density and thermal stability. researchgate.netresearchgate.net
Future research in materials science could focus on:
Energetic Materials: Synthesizing and characterizing derivatives to develop new explosives or propellants with tailored properties, such as reduced sensitivity and enhanced performance.
Coordination Polymers and Metal-Organic Frameworks (MOFs): Using the triol functionality as a ligand to create novel MOFs with potential applications in gas storage, catalysis, or as sensors.
Polymer Science: Incorporating the this compound moiety into polymer backbones to create materials with enhanced thermal stability or specific optical properties.
| Potential Application | Key Structural Feature | Desired Property |
| Energetic Materials | High nitrogen content, nitro group | High density, thermal stability, controlled energy release |
| MOFs/Coordination Polymers | Triol functionality | Porosity, catalytic activity, sensing capabilities |
| Specialty Polymers | Heterocyclic ring | Thermal resistance, specific optical/electronic properties |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-Nitropyrimidine-2,4,6-triol, and how do reaction conditions influence yield?
- Methodological Answer :
- Step 1 : Start with pyrimidine-2,4,6-triol as the precursor. Introduce nitro groups via nitration under controlled acidic conditions (e.g., HNO₃/H₂SO₄ at 0–5°C).
- Step 2 : Monitor regioselectivity using TLC or HPLC to confirm nitro group placement at the 5-position. Adjust solvent polarity (e.g., DMF vs. acetic acid) to optimize intermediate stability .
- Step 3 : Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane). Yield typically ranges 40–60% but depends on nitration efficiency and byproduct formation.
Q. What analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR in DMSO-d₆ to resolve hydroxyl and nitro proton signals. Compare with computational predictions (DFT) for validation .
- Infrared Spectroscopy (IR) : Confirm nitro (1520–1350 cm⁻¹) and hydroxyl (3200–3600 cm⁻¹) functional groups.
- Mass Spectrometry (MS) : High-resolution ESI-MS ensures molecular ion ([M+H]⁺) matches theoretical mass (±2 ppm).
- X-ray Crystallography : Resolve structural ambiguities (e.g., nitro group orientation) using single-crystal data .
Q. How should this compound be stored to ensure stability?
- Methodological Answer :
- Store in amber vials under inert atmosphere (argon) at –20°C to prevent nitro group degradation. Avoid exposure to light, moisture, or reducing agents .
- Conduct stability tests via accelerated aging (40°C/75% RH for 30 days) and monitor purity via HPLC .
Advanced Research Questions
Q. How can computational modeling resolve contradictory data on the electronic effects of the nitro group in this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate charge distribution (Mulliken charges) and HOMO-LUMO gaps to predict reactivity. Compare with experimental UV-Vis spectra for validation .
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water vs. DMSO) to explain solubility discrepancies observed in polar vs. nonpolar media .
Q. What strategies mitigate conflicting biological activity data in structure-activity relationship (SAR) studies?
- Methodological Answer :
- Controlled Biological Assays : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times to reduce variability. Include positive controls (e.g., 5-fluorouracil) .
- QSAR Modeling : Use partial least squares (PLS) regression to correlate nitro group position with activity. Validate models via leave-one-out cross-validation .
Q. How can researchers address inconsistencies in nitro group reduction pathways during catalytic hydrogenation?
- Methodological Answer :
- Catalyst Screening : Test Pd/C, Raney Ni, or PtO₂ under varying pressures (1–5 bar H₂). Monitor intermediates via GC-MS to identify competing pathways (e.g., dehydroxylation vs. denitration) .
- Kinetic Studies : Use stopped-flow NMR to track reaction rates and identify rate-limiting steps (e.g., nitro → amine conversion) .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported pKa values for hydroxyl groups in this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
